molecular formula C16H23NO B10963088 3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide

3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B10963088
M. Wt: 245.36 g/mol
InChI Key: ZDMKCWZSXQUZIK-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide is an organic compound with the molecular formula C16H23NO It is characterized by a cyclopentyl group attached to the nitrogen atom of a propanamide backbone, with a 3,5-dimethylphenyl group attached to the nitrogen atom as well

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3,5-dimethylaniline and 3-cyclopentylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) can form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification and Quality Control: Employing large-scale purification methods and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the cyclopentyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3-cyclopentyl-N-(3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C16H23NO/c1-12-9-13(2)11-15(10-12)17-16(18)8-7-14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,17,18)

InChI Key

ZDMKCWZSXQUZIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C

Origin of Product

United States

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